3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether
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Overview
Description
3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether is an organic compound belonging to the class of nitrobenzenes. This compound is characterized by the presence of a chlorophenyl group, a methylphenylsulfanyl group, and a nitrobenzyl ether moiety. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted phenyl ethers.
Scientific Research Applications
3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with proteins or enzymes. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- **3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzene
- **4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether
- **3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-aminobenzyl ether
Uniqueness
3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a sulfanyl group allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
4-[(3-chlorophenoxy)methyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-14-5-8-18(9-6-14)26-20-10-7-15(11-19(20)22(23)24)13-25-17-4-2-3-16(21)12-17/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSONZDMZCKHQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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